
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique structural and electronic properties. This compound is characterized by the presence of a fluorene core substituted with dihexyl, trimethylsilyl, and boronic acid groups, making it a versatile building block in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: 2,7-Dibromo-9,9-dihexylfluorene is prepared by brominating 9,9-dihexylfluorene.
Trimethylsilylation: The brominated compound is then reacted with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent such as toluene or ethanol.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to displace the trimethylsilyl group.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields alcohols or ketones depending on the conditions.
Substitution: Results in the formation of new organosilicon compounds.
科学的研究の応用
Chemistry
In chemistry, (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology
While direct biological applications of this compound are less common, its derivatives can be used in the development of fluorescent probes and sensors due to the fluorene core’s photophysical properties.
Medicine
In medicinal chemistry, derivatives of this compound can be explored for drug development, particularly in designing molecules that can interact with biological targets through boron-containing functional groups.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics .
作用機序
The mechanism by which (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
類似化合物との比較
Similar Compounds
9,9-Dihexylfluorene: Lacks the boronic acid and trimethylsilyl groups, making it less versatile in cross-coupling reactions.
7-Bromo-9,9-dihexylfluorene: Contains a bromine atom instead of the boronic acid group, limiting its reactivity in certain reactions.
9,9-Dihexyl-7-(trimethylsilyl)-9H-fluorene: Similar structure but without the boronic acid group, reducing its utility in Suzuki-Miyaura coupling.
Uniqueness
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is unique due to the combination of the boronic acid and trimethylsilyl groups on the fluorene core. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
特性
CAS番号 |
871468-23-4 |
|---|---|
分子式 |
C28H43BO2Si |
分子量 |
450.5 g/mol |
IUPAC名 |
(9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3 |
InChIキー |
VKUJTJNTVLWDEM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


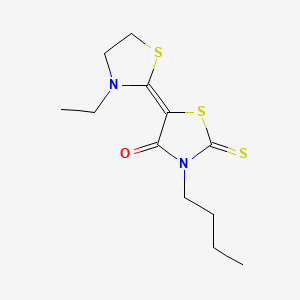
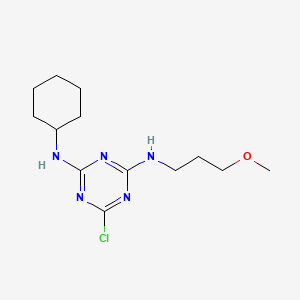
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
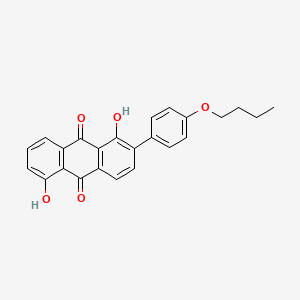
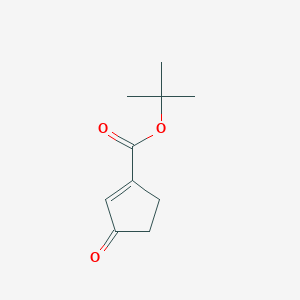
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
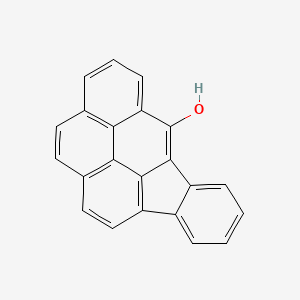
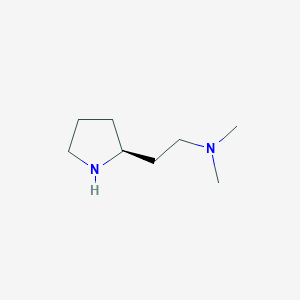
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
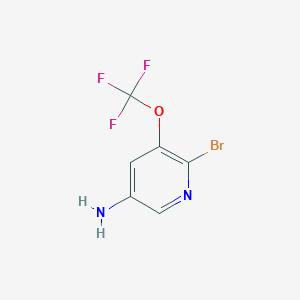
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
